μ-Opioid Receptor Binding Selectivity: >1800-Fold Preference over δ Receptors
PL-017 demonstrates a >1,800-fold selectivity for the μ-opioid receptor over the δ-opioid receptor in radioligand displacement assays. Its IC₅₀ for inhibiting [¹²⁵I]FK 33,824 binding at μ sites is 5.5 nM, whereas inhibition of [¹²⁵I]DADLE binding at δ sites requires >10,000 nM [1]. In contrast, the prototypical μ-agonist DAMGO exhibits a lower selectivity ratio of approximately 1,000-fold based on reported Ki values for μ and δ [2]. This high degree of μ-selectivity is critical for minimizing δ-receptor-mediated confounding effects in complex tissue preparations.
| Evidence Dimension | Receptor Binding Selectivity (IC₅₀ ratio μ:δ) |
|---|---|
| Target Compound Data | IC₅₀ μ = 5.5 nM; IC₅₀ δ > 10,000 nM |
| Comparator Or Baseline | DAMGO (μ Ki ~1-5 nM, δ Ki ~1,000-5,000 nM; ratio ~1,000) |
| Quantified Difference | PL-017 selectivity ratio >1,818 vs. DAMGO selectivity ratio ~1,000 |
| Conditions | [¹²⁵I]FK 33,824 for μ sites and [¹²⁵I]DADLE for δ sites in rat brain membranes |
Why This Matters
PL-017's >1,800-fold μ/δ selectivity ratio substantially reduces the risk of δ-receptor activation in assays where off-target signaling would confound interpretation, providing cleaner μ-specific pharmacological data.
- [1] Chang, K. J., Wei, E. T., Killian, A., & Chang, J. K. (1983). Potent morphiceptin analogs: structure activity relationships and morphine-like activities. Journal of Pharmacology and Experimental Therapeutics, 227(2), 403-408. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). DAMGO Ligand Page. View Source
